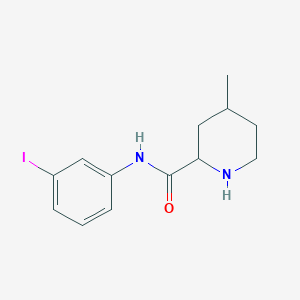![molecular formula C12H21N3OS B6645410 2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol](/img/structure/B6645410.png)
2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol, also known as MPTP, is a chemical compound that has been widely used in scientific research. This compound is a selective agonist of the dopamine D2 receptor and has been used to study the role of this receptor in various physiological and pathological conditions.
作用機序
2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol is a selective agonist of the dopamine D2 receptor. When this compound binds to this receptor, it activates a signaling pathway that leads to the release of dopamine in the brain. This activation of the dopamine system has been shown to have a variety of effects on behavior and cognition, including the regulation of reward and motivation, the modulation of motor function, and the regulation of mood and affect.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to increase dopamine release in the brain, which can lead to changes in behavior and cognition. This compound has also been shown to affect the expression of various genes and proteins in the brain, which can lead to changes in neuronal function and plasticity.
実験室実験の利点と制限
One of the advantages of using 2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol in lab experiments is its selectivity for the dopamine D2 receptor. This allows researchers to study the specific effects of dopamine receptor activation on behavior and cognition. However, one of the limitations of using this compound is its potential for neurotoxicity. This compound has been shown to cause damage to dopaminergic neurons in the brain, which can limit its use in certain types of experiments.
将来の方向性
There are several future directions for research on 2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol. One area of interest is the role of the dopamine D2 receptor in drug addiction. This compound has been used to study the effects of dopamine receptor agonists and antagonists on drug-seeking behavior, and future research could explore the potential of this compound as a tool for developing new treatments for drug addiction. Another area of interest is the potential for this compound to be used in the treatment of psychiatric disorders. This compound has been shown to have a variety of effects on behavior and cognition, and future research could explore the potential of this compound as a therapeutic agent for disorders such as schizophrenia and depression.
合成法
2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol can be synthesized by the reaction of 2-methyl-1-butanol with thionyl chloride to form 2-methyl-1-chlorobutane. This compound is then reacted with 1,3-thiazol-2-amine to form this compound.
科学的研究の応用
2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol has been used in scientific research to study the role of the dopamine D2 receptor in various physiological and pathological conditions. This compound has been used to investigate the mechanism of action of antipsychotic drugs and to study the effects of dopamine receptor agonists and antagonists on behavior and cognition. This compound has also been used to study the role of the dopamine D2 receptor in drug addiction and to investigate the neurochemical changes that occur in the brain in response to drug abuse.
特性
IUPAC Name |
2-methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3OS/c1-3-12(2,16)10-14-5-7-15(8-6-14)11-13-4-9-17-11/h4,9,16H,3,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBDEMNTSKLBHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CN1CCN(CC1)C2=NC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid](/img/structure/B6645345.png)
![2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid](/img/structure/B6645351.png)
![1-[2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B6645360.png)
![N-[(3-chloro-5-fluorophenyl)methyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B6645368.png)
![[1-[(3-Chloro-5-fluorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B6645373.png)





![2-[(2-Chloro-5-fluorophenyl)sulfonyl-propylamino]acetic acid](/img/structure/B6645425.png)

![2-[4-(2-Chloro-5-fluorophenyl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B6645434.png)
